molecular formula C14H10ClN3O2S2 B2878418 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 895473-59-3

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2878418
CAS No.: 895473-59-3
M. Wt: 351.82
InChI Key: YGOZRFQWPLJYRX-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a thiophenyl group, an oxadiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings in space. Techniques such as NMR and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in acylation or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the functional groups present .

Scientific Research Applications

Synthesis and Characterization

A wide range of derivatives similar to 2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and characterized, focusing on exploring their potential applications. These compounds are synthesized through various chemical reactions, involving intermediates and catalysts to achieve desired structures. The characterization of these compounds involves spectroscopic and analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray diffraction to elucidate their chemical structures and verify their purity and composition.

Pharmacological Evaluation

The synthesized compounds have been evaluated for their potential pharmacological applications, primarily focusing on their antibacterial and enzyme inhibition activities. Studies have shown that certain derivatives exhibit significant antibacterial properties against both gram-negative and gram-positive bacteria, suggesting their potential as antibacterial agents. Enzyme inhibition studies, including those against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), have revealed that some derivatives may possess therapeutic potential in treating diseases associated with enzyme dysregulation.

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial activity of these derivatives. Compounds have been tested against a variety of microbial strains to assess their effectiveness in inhibiting microbial growth. Some derivatives have shown promising results, highlighting their potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Molecular Docking and Cytotoxicity Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with target enzymes or proteins, providing insights into their mechanism of action at the molecular level. Additionally, cytotoxicity studies are performed to assess the safety profile of these compounds, ensuring that they are not toxic to human cells at therapeutic concentrations.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and mechanisms of action. It could also involve the synthesis of related compounds to explore the structure-activity relationships .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c15-9-3-5-10(6-4-9)22-8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZRFQWPLJYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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